molecular formula C9H11NO B14285514 Benzenamine, N-hydroxy-N-2-propenyl- CAS No. 117531-28-9

Benzenamine, N-hydroxy-N-2-propenyl-

Cat. No.: B14285514
CAS No.: 117531-28-9
M. Wt: 149.19 g/mol
InChI Key: XLIYXGRLXYCYTG-UHFFFAOYSA-N
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Description

Benzenamine, N-hydroxy-N-2-propenyl- (IUPAC name: N-hydroxy-N-allylaniline) is a substituted aniline derivative featuring both a hydroxyl (-OH) and an allyl (-CH₂CH=CH₂) group attached to the nitrogen atom. This dual substitution imparts unique chemical and physical properties, distinguishing it from simpler benzenamine derivatives.

Properties

CAS No.

117531-28-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-phenyl-N-prop-2-enylhydroxylamine

InChI

InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h2-7,11H,1,8H2

InChI Key

XLIYXGRLXYCYTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-hydroxy-N-2-propenyl- typically involves the reaction of aniline with appropriate reagents to introduce the hydroxy and 2-propenyl groups. One common method is the reaction of aniline with allyl bromide in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of Benzenamine, N-hydroxy-N-2-propenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-hydroxy-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the 2-propenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline derivatives or fully hydrogenated products.

    Substitution: Halogenated or nitrated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-hydroxy-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-hydroxy-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the 2-propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-hydroxy-N-allylaniline:

Compound Name Substituents on Nitrogen Key Features Reference
N-Hydroxybenzenamine -OH Parent compound; lacks allyl group. Polar, prone to oxidation.
Benzenamine, 3-methyl-4-nitro-N,N-di-2-propenyl- -NO₂, -CH₃, and two allyl groups Nitro and methyl groups enhance steric bulk; allyl groups increase reactivity.
2-Propan-2-yl-N-prop-2-enylaniline -CH(CH₃)₂ and -CH₂CH=CH₂ Isopropyl and allyl substituents; higher lipophilicity.
N-(4-Methylphenyl)-1-(4-prop-2-enoxyphenyl)methanimine Imine (-CH=N-) and allyloxy (-O-CH₂CH=CH₂) Conjugated imine system; allyloxy group on benzene ring.
Key Observations:
  • Hydroxyl vs. Alkyl/Nitro Groups : The hydroxyl group in N-hydroxy-N-allylaniline increases polarity compared to alkyl-substituted analogs (e.g., 2-propan-2-yl-N-prop-2-enylaniline) , while nitro groups (as in ) enhance electron-withdrawing effects.
  • Allyl Group Reactivity : Allyl-substituted amines (e.g., ) are prone to Michael additions or polymerization, a trait shared with the target compound.
  • Conformational Effects : Similar to neratinib analogs in , allyl groups may induce steric rearrangements in binding interactions, though direct evidence for N-hydroxy-N-allylaniline is lacking.

Physicochemical Properties

  • Molecular Weight and Polarity: N-Hydroxy-N-allylaniline: Estimated molecular weight ~149.19 g/mol (C₉H₁₁NO). N-Hydroxybenzenamine: Molecular weight 109.13 g/mol; lower due to absence of allyl group . N,N-Di-allyl derivatives (e.g., ): Higher molecular weights (~248–329 g/mol) due to multiple substituents.
  • Hydrogen Bonding : The -OH group in N-hydroxy-N-allylaniline facilitates hydrogen bonding, unlike purely alkyl-substituted amines (e.g., ).

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